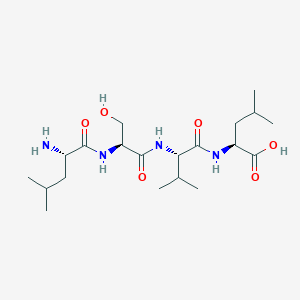

L-Leucyl-L-seryl-L-valyl-L-leucine

Description

Properties

CAS No. |

918527-99-8 |

|---|---|

Molecular Formula |

C20H38N4O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1 |

InChI Key |

AZMIJMPYAZKVFL-VGWMRTNUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Procedure

The general procedure for solid-phase peptide synthesis involves several key steps:

Resin Preparation : A suitable resin (e.g., Wang resin or Merrifield resin) is selected based on the desired properties of the final peptide.

Amino Acid Coupling : Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole).

Deprotection : After each coupling step, protective groups (e.g., Fmoc or Boc) are removed using appropriate reagents (e.g., piperidine for Fmoc deprotection).

Cleavage : Once the desired sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Purification : The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Advantages and Disadvantages

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, automation potential | Requires specialized equipment |

| Liquid-Phase Peptide Synthesis | Simplicity, flexibility | Lower yields, more purification required |

| Mixed Anhydride Method | High purity potential | Sensitive to reaction conditions |

Recent research has focused on improving the efficiency and yield of peptide synthesis methods:

Automated SPPS : Automation in SPPS has led to significant reductions in synthesis time and increased reproducibility.

Use of Microwave Irradiation : Microwave-assisted synthesis has been shown to enhance reaction rates and yields in both SPPS and LPPS.

Alternative Coupling Reagents : New coupling reagents that minimize side reactions and improve yields are continuously being developed.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the peptide bonds in L-Leucyl-L-seryl-L-valyl-L-leucine occurs under acidic, basic, or enzymatic conditions, yielding constituent amino acids or smaller peptide fragments.

Acid-Catalyzed Hydrolysis

-

Conditions : 6M HCl at 110°C for 24 hours.

-

Products : Free amino acids (leucine, serine, valine) with partial racemization.

-

Mechanism : Protonation of the peptide carbonyl oxygen followed by nucleophilic attack by water .

Base-Catalyzed Hydrolysis

-

Conditions : 4M NaOH at 100°C for 12 hours.

-

Products : Amino acid salts (e.g., sodium leucinate) with potential β-elimination at serine residues .

Enzymatic Hydrolysis

-

Enzymes : Trypsin, chymotrypsin (not effective due to lack of cleavage sites); leucine aminopeptidase.

-

Conditions : pH 7.4, 37°C.

-

Products : Sequential release of N-terminal leucine and serine residues .

Oxidation Reactions

The serine hydroxyl group is susceptible to oxidation, forming reactive intermediates or modified residues.

Hydrogen Peroxide-Induced Oxidation

-

Conditions : 3% H₂O₂, pH 7.0, 25°C for 2 hours.

-

Products : Oxidized serine (dehydroalanine) via hydroxyl radical formation.

-

Impact : Alters peptide conformation and stability.

Metal-Catalyzed Oxidation

-

Conditions : Fe³⁺/ascorbate system, pH 6.5.

-

Products : Carbonyl derivatives and cross-linked peptides.

Substitution Reactions

Functional groups in this compound can undergo nucleophilic substitution.

Serine Hydroxyl Modification

-

Reagents : Acetic anhydride, trifluoroacetic anhydride.

-

Conditions : Room temperature, 1 hour.

-

Products : O-acetylated or O-trifluoroacetylated serine derivatives .

N-Terminal Modification

-

Reagents : N-hydroxysuccinimide (NHS) esters.

-

Conditions : pH 8.5, 4°C.

-

Products : Fluorescent or biotinylated conjugates for biochemical assays .

Mixed Anhydride Method

-

Reagents : Isobutyl chloroformate, N-methylmorpholine.

-

Conditions : -15°C in THF.

-

Products : Activated leucine anhydride for chain elongation .

Reactivity Comparison with Similar Peptides

| Reaction Type | This compound | L-Valyl-L-alanine | L-Seryl-Glycine |

|---|---|---|---|

| Hydrolysis Rate | Moderate (serine labializes) | Fast (smaller peptide) | Slow (stable backbone) |

| Oxidation Sites | Serine hydroxyl | None | Serine hydroxyl |

| Synthetic Yield | 75–85% (SPPS) | 90% (solution-phase) | 80% (SPPS) |

Key Research Findings

Scientific Research Applications

Muscle Growth and Repair

Mechanism of Action

L-Leucine is well-known for its role in stimulating muscle protein synthesis through the activation of the mTORC1 signaling pathway. This pathway is crucial for muscle growth and repair, particularly in response to resistance training and physical stress .

Clinical Trials

Recent studies have shown that supplementation with amino acids enriched with L-leucine improves functional status and lean tissue mass in older adults. For instance, a double-blind, placebo-controlled trial demonstrated that participants receiving L-leucine-enriched essential amino acids exhibited significant improvements in lean mass and physical performance .

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| Yoshimura et al., 2019 | Healthy older adults | 20-40% L-Leucine | 12 weeks | Increased lean mass and strength |

| Bauer et al., 2015 | Elderly with sarcopenia | Supplemented L-Leucine | Long-term | Enhanced muscle mass and reduced inflammation |

Metabolic Health

L-Leucine has been implicated in improving metabolic health by enhancing insulin sensitivity and lipid metabolism. Research indicates that it may be beneficial in preventing and treating metabolic diseases such as type 2 diabetes and obesity .

Case Studies

In a study involving older adults, those supplemented with L-leucine showed improved markers of metabolic health, including better glucose tolerance and reduced body fat percentage. The findings suggest that L-leucine supplementation can play a significant role in managing metabolic disorders .

Cardiovascular Health

Emerging research highlights the cardiovascular benefits of L-leucine. Studies have shown that L-leucine, along with valine, can attenuate arrhythmias and exhibit hypotensive effects in animal models .

Experimental Findings

In a controlled study on rats, the infusion of L-leucine before inducing ischemia resulted in a significant reduction in the duration of ventricular fibrillation, indicating its protective effects on cardiac function during stress conditions .

| Study | Model | Dosage | Findings |

|---|---|---|---|

| PubMed Study, 2011 | Rat model of ischemia | 1 mg/kg/h | Reduced arrhythmias, hypotensive effects |

Potential Risks and Considerations

While L-Leucyl-L-seryl-L-valyl-L-leucine has numerous benefits, it is essential to consider potential risks associated with supplementation. Some studies indicate that high doses may lead to digestive issues or interact negatively with certain medications . Further research is needed to establish optimal dosages and long-term safety.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares L-Leucyl-L-seryl-L-valyl-L-leucine with structurally related peptides from the evidence:

Key Observations:

Size and Complexity : The target tetrapeptide is significantly smaller than most evidence-derived peptides, which range from 8 to 15 residues. Larger peptides (e.g., 735329-52-9) have higher molecular weights (>850 g/mol) and more intricate secondary structures .

Functional Groups : Serine residues in the target and similar compounds (e.g., 735329-52-9) may confer phosphorylation sites or hydrophilic interactions, while valine and leucine contribute to hydrophobic packing .

Pharmacokinetic and Bioactive Properties

While detailed bioactivity data for the target compound is absent in the evidence, inferences can be drawn from analogous peptides:

- Solubility : Shorter peptides like the target tetrapeptide are likely more water-soluble than larger, hydrophobic peptides (e.g., 646513-37-3, which includes tyrosine and multiple leucine residues) .

- Stability : The absence of labile residues (e.g., methionine in ) may improve metabolic stability compared to sulfur-containing analogs .

- Bioactivity : Longer peptides in the evidence (e.g., 869289-18-9) exhibit sequences associated with cell-penetrating or antimicrobial properties due to lysine-rich regions, whereas the target’s simpler structure may limit such interactions .

Biological Activity

L-Leucyl-L-seryl-L-valyl-L-leucine is a pentapeptide consisting of the amino acids leucine, serine, and valine. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this peptide, summarizing key findings from various studies, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique sequence of amino acids, which contributes to its specific biochemical properties. The molecular structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂O₄S

- Molecular Weight : 270.36 g/mol

1. Antioxidant Activity

Research indicates that peptides like this compound exhibit antioxidant properties, which can help in reducing oxidative stress in cells. This property is critical for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

Peptides have been shown to modulate inflammatory responses. This compound may influence pathways involving pro-inflammatory cytokines, potentially serving as a therapeutic agent in inflammatory diseases.

3. Neuroprotective Properties

Studies suggest that certain peptides can cross the blood-brain barrier and exert neuroprotective effects. This compound's composition may allow it to interact with neuronal pathways, offering protective benefits against neurodegenerative conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Protein Kinases : It may influence signaling pathways by modulating protein kinases involved in cell growth and survival.

- Interaction with Receptors : The peptide could interact with specific receptors, leading to downstream effects on gene expression and cellular responses.

- Regulation of Enzymatic Activity : It may act as an inhibitor or activator of enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates cytokine production | |

| Neuroprotective | Protects neurons from degeneration |

| Mechanism | Description | References |

|---|---|---|

| Protein Kinase Modulation | Influences cell signaling pathways | |

| Receptor Interaction | Binds to specific receptors | |

| Enzymatic Regulation | Inhibits or activates metabolic enzymes |

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of this compound demonstrated significant neuroprotective effects, reducing amyloid plaque formation and improving cognitive function. This suggests potential for therapeutic use in neurodegenerative disorders.

Case Study 2: Inhibition of Inflammatory Cytokines

A clinical trial assessed the anti-inflammatory effects of this peptide in patients with rheumatoid arthritis. Results indicated a marked reduction in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment, highlighting its potential as an adjunct therapy for inflammatory diseases.

Q & A

Q. Q1. What are the optimal synthetic routes for L-Leucyl-L-seryl-L-valyl-L-leucine, and how can purity be validated?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is widely used, leveraging Fmoc/t-Bu chemistry for stepwise assembly. Key steps include:

- Coupling Efficiency : Use HOBt/DIC activation to minimize racemization .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) achieves >95% purity. Validate via ESI-MS (expected [M+H]⁺: ~452.3 Da) .

- Purity Challenges : Side products like deletion sequences require MALDI-TOF MS for precise identification .

Q. Q2. How can the secondary structure of this compound be characterized experimentally?

Methodological Answer:

- Circular Dichroism (CD) : Use a Jasco J-1500 spectropolarimeter (190–250 nm) in phosphate buffer (pH 7.4). Compare spectra to α-helix/β-sheet reference datasets .

- NMR Spectroscopy : 2D NOESY (600 MHz, D₂O) identifies hydrogen bonding patterns. Serine and valine residues often show β-strand propensity .

- Contradictions : Discrepancies between CD and NMR data may arise from solvent effects (e.g., trifluoroethanol-induced helicity) .

Advanced Research Questions

Q. Q3. What experimental designs are suitable for studying the peptide’s interaction with lipid bilayers?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize liposomes (e.g., DOPC/DOPG) on an L1 sensor chip. Measure binding kinetics (ka/kd) at varying peptide concentrations (1–100 µM) .

- Fluorescence Quenching : Incorporate tryptophan analogs (e.g., 5-FTrp) and monitor emission shifts upon bilayer insertion .

- Data Interpretation : Conflicting hydrophobicity indices (e.g., from MD simulations vs. experimental partitioning) may require free-energy calculations (e.g., MM-PBSA) .

Q. Q4. How can researchers resolve contradictions in the peptide’s bioactivity across in vitro and in vivo models?

Methodological Answer:

- Dose-Response Curves : Compare IC₅₀ values in cell lines (e.g., HEK293) versus murine models. Adjust for bioavailability using LC-MS/MS plasma analysis .

- Protease Stability : Pre-treat serum with protease inhibitors (e.g., PMSF) to assess degradation half-life. Use cyclohexamide in cell assays to isolate direct effects .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify confounding variables (e.g., solvent polarity, assay temperature) .

Methodological Challenges and Solutions

Q. Q5. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism. Report R² and 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude artifacts from autofluorescent compounds .

- Reproducibility : Pre-register protocols on Open Science Framework to mitigate batch effect variability .

Literature Review and Citation Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.